Cyclohexyl 4-bromobenzoate
Description
Cyclohexyl 4-bromobenzoate is an ester derivative of 4-bromobenzoic acid and cyclohexanol, characterized by a brominated aromatic ring and a cyclohexyloxy group. It serves as a versatile intermediate in organic synthesis, particularly in metallaphotoredox-catalyzed cross-coupling reactions. For example, cyclohexyl fragments derived from this compound have been coupled with methyl 4-bromobenzoate to generate structurally complex adducts with high diastereomeric ratios (>20:1), demonstrating its utility in stereoselective synthesis . While its direct biological activity remains underexplored in the provided literature, structurally analogous compounds with cyclohexyl motifs exhibit significant pharmacological properties, such as enzyme inhibition and selectivity modulation .
Properties
CAS No. |
143675-91-6 |
|---|---|
Molecular Formula |
C13H15BrO2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
cyclohexyl 4-bromobenzoate |
InChI |
InChI=1S/C13H15BrO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
InChI Key |
XCSPVCCMBFLCQT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-Bromobenzoate
- Structure : Differs by a methyl ester group instead of a cyclohexyloxy moiety.
- Applications : Widely used in cross-coupling reactions (e.g., with substituted cyclohexyl oxalates) to yield adducts with useful synthetic yields and stereochemical control (d.r. >20:1) .
- Reactivity : The methyl ester group may offer faster reaction kinetics compared to bulkier cyclohexyl derivatives due to reduced steric hindrance.
(Bromomethyl)cyclohexane
Ethyl 4-(4-Bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate
- Structure: Features a cyclohexenone core with multiple aromatic substituents, contrasting with the simpler ester backbone of cyclohexyl 4-bromobenzoate.
- Crystallography : Exhibits a distorted half-chair conformation in the cyclohexene ring and weak intermolecular interactions (C–H···π), influencing its solid-state packing .
Data Tables
Table 1: Physical Properties of this compound and Analogues
Q & A
Basic: What safety protocols should be followed when handling Cyclohexyl 4-bromobenzoate in laboratory settings?
Answer:
Researchers must adhere to stringent safety measures due to the brominated aromatic structure, which may pose hazards. Key protocols include:
- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Verify glove integrity before use, as penetration times for brominated compounds can vary .
- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust. Respiratory protection (e.g., NIOSH-approved masks) is required if high concentrations are present .
- Storage: Keep away from oxidizers, strong acids/bases, and high temperatures. Store in sealed containers labeled with hazard warnings .
- Waste Disposal: Follow institutional guidelines for halogenated organic waste. Avoid aqueous discharge due to potential environmental persistence .
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
The esterification of 4-bromobenzoic acid with cyclohexanol is a standard approach:
Acid Activation: Use thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) to convert 4-bromobenzoic acid to its acyl chloride or activated ester intermediate .
Esterification: React the activated acid with cyclohexanol in anhydrous conditions (e.g., dichloromethane or THF). Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency.
Purification: Isolate the product via recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms molecular structure (e.g., aromatic protons at δ 7.4–8.0 ppm, cyclohexyl protons at δ 1.2–2.0 ppm) .
- Infrared Spectroscopy (IR): Detect ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and C-Br bonds at ~600 cm⁻¹.
- X-ray Diffraction (XRD): Resolve crystal structure and identify polymorphs (if present) by analyzing unit cell parameters and hydrogen-bonding networks .
- Differential Scanning Calorimetry (DSC): Determine melting points and thermal stability, crucial for identifying polymorphic forms .
Advanced: How do polymorphic forms of this compound influence its mechanical and chemical properties?
Answer:
Polymorphs can exhibit drastically different behaviors, as observed in structurally similar brominated esters :
- Mechanical Properties:
- Form I (Plastic): Sustains irreversible deformation under stress.
- Form II (Elastic): Returns to original shape after force removal.
- Form III (Brittle): Fractures with minimal strain.
- Characterization: Use XRD to identify lattice packing and DSC to detect thermal transitions. For example, reversible bending in elastic polymorphs correlates with low-energy crystal slip planes .
- Implications: Polymorph selection impacts applications in materials science (e.g., flexible electronics vs. rigid coatings).
Advanced: How can researchers resolve contradictions in reactivity data for this compound?
Answer:
Contradictions may arise from impurities, solvent effects, or reaction conditions. Mitigation strategies include:
- Controlled Replication: Repeat experiments under inert atmospheres (e.g., N₂/Ar) to exclude moisture/oxygen interference .
- Cross-Validation: Combine kinetic studies (e.g., UV-Vis monitoring) with computational modeling (DFT or MD simulations) to validate reaction pathways .
- Advanced Analytics: Employ LC-MS or GC-MS to detect side products and trace byproducts that may skew results .
Advanced: What design principles apply to coordination complexes incorporating this compound as a ligand?
Answer:
The 4-bromobenzoate anion acts as a monodentate or bridging ligand in metal complexes:
- Coordination Geometry: In zinc(II) complexes, the ligand binds via the carboxylate oxygen, forming distorted octahedral geometries (e.g., [Zn(phen)₂(C₇H₄BrO₂)(H₂O)]⁺) .
- Supramolecular Interactions: π-π stacking between aromatic rings and hydrogen bonding (O–H⋯O) stabilize 3D networks. These interactions are critical for designing functional materials (e.g., MOFs) .
- Synthetic Optimization: Adjust metal-to-ligand ratios and counterion selection (e.g., nitrate vs. perchlorate) to control crystallinity and solubility.
Advanced: How does computational modeling enhance understanding of this compound’s stability and reactivity?
Answer:
- Reaction Pathways: Density Functional Theory (DFT) predicts activation energies for ester hydrolysis or bromine substitution reactions. For example, cyclohexylperoxy radical formation (via H-abstraction) mirrors low-temperature alkane oxidation mechanisms .
- Thermodynamic Stability: Molecular dynamics (MD) simulations assess conformational flexibility of the cyclohexyl group, which affects aggregation behavior in solution .
- Spectroscopic Predictions: IR and NMR chemical shifts calculated via quantum mechanics (QM) validate experimental data and assign ambiguous peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
